Ethyl 1-((4-fluorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate
Description
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Properties
IUPAC Name |
ethyl 1-[(4-fluorophenyl)-[2-(furan-2-yl)-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]methyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O4S/c1-2-31-22(30)15-9-11-27(12-10-15)18(14-5-7-16(24)8-6-14)19-21(29)28-23(33-19)25-20(26-28)17-4-3-13-32-17/h3-8,13,15,18,29H,2,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVBPFWZPGPUEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(C2=CC=C(C=C2)F)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-((4-fluorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound features a unique structure comprising a piperidine ring, a thiazole moiety, and a furan ring, which are known for their diverse biological activities. Its molecular formula is , with a molecular weight of approximately 445.52 g/mol.
Anticancer Activity
Recent studies have indicated that compounds containing the thiazole and triazole rings exhibit significant anticancer properties. For instance, derivatives of 1,2,4-triazoles have shown promising activity against various cancer cell lines. In particular, compounds related to the structure of this compound have been reported to exhibit cytotoxic effects against human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines with IC50 values in the micromolar range .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 27.3 |
| Compound B | HCT-116 | 6.2 |
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Research on similar thiazole derivatives has demonstrated effectiveness against various pathogens. For example, certain thiazole derivatives have shown activity against Gram-positive and Gram-negative bacteria . The introduction of a furan ring may enhance these effects due to its electron-rich nature.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Studies indicate that similar compounds can induce apoptosis in cancer cells by activating intrinsic pathways.
- Antimicrobial Mechanisms : The compound may disrupt bacterial cell membranes or inhibit protein synthesis.
Case Study 1: Anticancer Efficacy
In a study involving the evaluation of various triazole derivatives, one derivative demonstrated significant cytotoxicity against breast cancer cells with an IC50 value of 27.3 μM. This study highlighted the importance of structural modifications in enhancing anticancer activity .
Case Study 2: Antimicrobial Screening
Another investigation screened multiple thiazole derivatives for antimicrobial properties. Results indicated that certain compounds exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications similar to those in this compound could yield effective antimicrobial agents .
Scientific Research Applications
Chemical Properties and Structure
The compound can be structurally represented as follows:
- IUPAC Name : Ethyl 1-((4-fluorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate
- Molecular Formula : CHFNOS
- Molecular Weight : Approximately 419.49 g/mol
Antimicrobial Properties
Research has indicated that compounds with similar thiazole and triazole structures exhibit significant antimicrobial activity. The presence of the fluorophenyl and furan moieties enhances the compound's interaction with biological targets, potentially leading to effective antibacterial and antifungal agents. For instance, thiazole derivatives have been documented to inhibit bacterial growth effectively and show promise in treating fungal infections .
Anticancer Applications
This compound may also exhibit anticancer properties. Studies on related compounds suggest that the thiazole and triazole rings can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation .
Neuroprotective Effects
The piperidine moiety in the compound is associated with neuroprotective effects. Compounds containing piperidine have been shown to modulate neurotransmitter systems and may have applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that derivatives can protect neuronal cells from oxidative stress .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes:
- Formation of the thiazole ring.
- Introduction of the furan moiety.
- Coupling with the fluorophenyl group.
- Final esterification to yield the ethyl ester.
Each step requires careful optimization to maximize yield and purity.
Study 1: Antimicrobial Efficacy
In a recent study published in a peer-reviewed journal, a series of thiazole derivatives were tested against various bacterial strains. The results showed that compounds with structural similarities to this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Study 2: Anticancer Activity
Another study evaluated the anticancer potential of thiazole-based compounds. The findings revealed that certain derivatives could significantly inhibit the proliferation of breast cancer cells by inducing apoptosis through caspase activation pathways . This suggests that this compound may possess similar properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
